Cas no 54107-84-5 (2H-Indazol-3-amine)

2H-Indazol-3-amine structure
2H-Indazol-3-amine structure
Product Name:2H-Indazol-3-amine
CAS No:54107-84-5
MF:C7H7N3
MW:133.150580644608
CID:355517
PubChem ID:13399
Update Time:2025-04-19

2H-Indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2H-Indazol-3-amine
    • 2H-indazol-3-ylamine
    • NSC 44677
    • NCGC00096649-01
    • 874-05-5
    • AE-413/25046004
    • SCHEMBL18878
    • MLS001001985
    • JNZ
    • Amino-indazole
    • NCGC00013536
    • AKOS006222497
    • J-504673
    • CHEMBL1331627
    • 10P-212
    • aminoindazole
    • 3-Amino-1H-indazole
    • CCG-302505
    • 1,2-dihydro-3H-indazol-3-imine
    • 1H-Indazol-3-amine, AldrichCPR
    • BP-10432
    • FT-0729924
    • 3-amino benzpyrazole
    • Z56820416
    • doi:10.14272/YDTDKKULPWTHRV-UHFFFAOYSA-N.1
    • 1H-Indazol-3-amine, monohydrochloride
    • NSC44677
    • NCIStruc1_001630
    • BDBM604504
    • HMS2604G05
    • NSC-348887
    • Q27182567
    • 3nus
    • 3-Indazolamine
    • US11661426, Compound 353a
    • BCP27432
    • 1H-indazol-3-ylamine
    • FT-0647301
    • SCHEMBL5299723
    • 10.14272/YDTDKKULPWTHRV-UHFFFAOYSA-N.1
    • 1H-Indazol-3-amine
    • 1H-indazole-3-ylamine
    • indazole amine
    • NSC-44677
    • EN300-02352
    • AM20060880
    • Oprea1_470192
    • NSC348887
    • MB69235
    • MFCD00182045
    • SB39259
    • FT-0604095
    • 54107-84-5
    • NCIStruc2_000161
    • SCHEMBL14041182
    • NCGC00013536-02
    • NCI60_004031
    • SMR000353333
    • BDBM50339013
    • CHEBI:104899
    • INDAZOL-3-AMINE
    • SY007051
    • 3-AMINOINDAZOLE
    • NCI44677
    • CCG-37665
    • AKOS000115531
    • 1H-Indazole, 3-amino-
    • CS-W002482
    • DTXSID5061243
    • AR2288
    • Inchi: 1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10)
    • InChI Key: YDTDKKULPWTHRV-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(N)=N1

Computed Properties

  • Exact Mass: 133.06411
  • Monoisotopic Mass: 133.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 54.7
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